
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein, leading to the generation of amyloid-β peptides . The compound’s effects are mediated through its binding to these targets, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the pyrrole ring.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure, often used in similar applications.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a drug scaffold make it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-7(10-8)6-2-1-5-9-6/h1-2,5,7,9H,3-4H2,(H,10,11) |
Clé InChI |
KRACUTSZBGUSCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


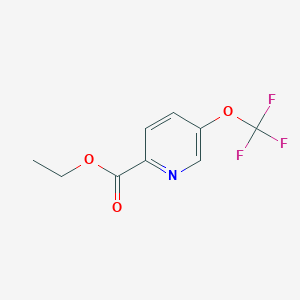

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
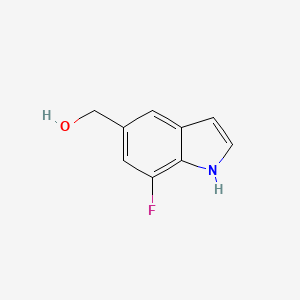
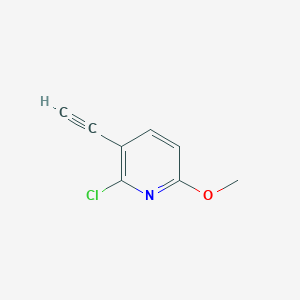

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
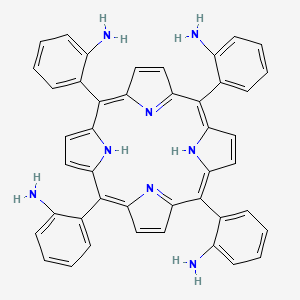

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
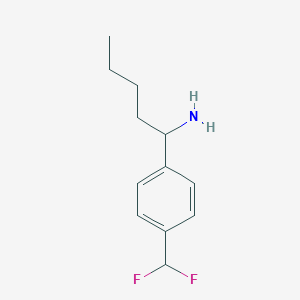
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
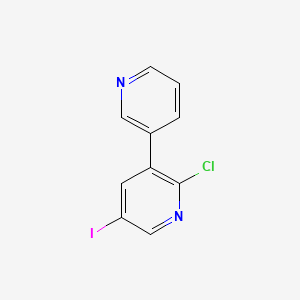
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
